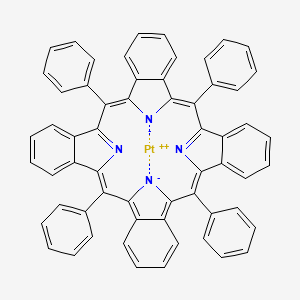
Pt-tetraphenyltetrabenzoporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pt-tetraphenyltetrabenzoporphyrin (PtTBTBP) is an organometallic compound that is composed of four phenyl groups and a tetraphenyltetrabenzoporphyrin (TBTBP) core. This compound is synthesized by the reaction of the TBTBP core with PtCl2 to form a Pt-TBTBP complex. The Pt-TBTBP complex is a stable, air-stable compound that is widely used in scientific research and laboratory experiments.
科学的研究の応用
Multiwavelength Hot-Band Excited Triplet–Triplet Annihilation Upconversion
PtTPBP is utilized in multiwavelength hot-band excited triplet–triplet annihilation upconversion (TTA-UC). This process involves the excitation of a sensitizer at hot-band vibrational energy levels in the ground state. Selective excitation of PtTPBP at various wavelengths can induce emissions with significant anti-Stokes shifts, showing potential application in multiple encryption information applications .
Synthesis and Spectral Properties Analysis
The compound is involved in complexation reactions and transmetallation processes. For instance, PtTPBP has been used to synthesize Pt(IV) Br2 porphyrinate by treating Pt(II) tetraphenyltetrabenzoporphyrinate with bromine in chloroform. These compounds are characterized by elemental analysis, electronic absorption, 1H NMR spectroscopy, and mass spectrometry, providing insights into their spectral properties .
Electrophosphorescent Devices
In the field of optoelectronics, PtTPBP serves as a dopant in the fabrication of near-infrared organic light-emitting devices (OLEDs). The triplet annihilation dynamics of these devices are studied with peak electrophosphorescence at a wavelength of 772 nm, which is crucial for developing efficient OLEDs .
特性
IUPAC Name |
platinum(2+);2,11,20,29-tetraphenyl-37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H36N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSINHKCRBEPDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C([N-]6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)[N-]3.[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H36N4Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pt-tetraphenyltetrabenzoporphyrin | |
Q & A
Q1: What is the role of Pt(tpbp) in OLETs and what kind of emission does it produce?
A1: Pt(tpbp) acts as a phosphorescent dopant in the emissive layer of OLETs. [, ] When incorporated into a host material like poly(alkylfluorene), Pt(tpbp) facilitates near-infrared (NIR) emission. [] This NIR emission is valuable for various applications, including night vision technologies and telecommunications.
Q2: How does the fabrication method using fluorine-based solvents impact the performance of OLETs incorporating Pt(tpbp)?
A2: Using a fluorine-based solvent, specifically CF3CH2OCF2CHF2 (AGC, AE‐3000), during the fabrication of the poly(methyl methacrylate) (PMMA) gate dielectric is crucial for preventing intermixing between the dielectric and emissive layers in top-gated OLETs. [] This lack of intermixing leads to improved device performance, evidenced by a higher external quantum efficiency of approximately 1% observed in OLETs with Pt(tpbp) doped into a poly(alkylfluorene) layer. [] This approach highlights the importance of carefully chosen fabrication techniques for optimizing the performance of OLET devices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

